molecular formula C9H11NO3S B14355431 N-(2-Oxopropyl)benzenesulfonamide CAS No. 90610-44-9

N-(2-Oxopropyl)benzenesulfonamide

Cat. No.: B14355431
CAS No.: 90610-44-9
M. Wt: 213.26 g/mol
InChI Key: IUSDJTFUFJTXBX-UHFFFAOYSA-N
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Description

N-(2-Oxopropyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxopropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. One common method includes the use of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The reaction can be represented as follows:

[ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxopropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(2-Oxopropyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Oxopropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the active site of the enzyme, forming a coordination bond and inhibiting its activity . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Uniqueness: N-(2-Oxopropyl)benzenesulfonamide is unique due to its specific structure, which includes an oxopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90610-44-9

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

N-(2-oxopropyl)benzenesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-8(11)7-10-14(12,13)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

IUSDJTFUFJTXBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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